Cytotoxic Potency in Human Epidermal Carcinoma (A431) Cells: A Direct Comparison with Camellianin A and Apigenin
In a head-to-head MTT assay, Camellianin B demonstrated distinct cytotoxic activity against A431 tumor cells. It was more potent than its aglycone, apigenin, but less potent than its parent compound, Camellianin A, providing a nuanced potency window for research [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.5 μM |
| Comparator Or Baseline | Camellianin A (9.09 μM) and Apigenin (21.0 μM) |
| Quantified Difference | 37.6% less potent than Camellianin A; 67.5% more potent than Apigenin |
| Conditions | A431 human epidermal carcinoma cell line, 48-hour treatment, MTT assay |
Why This Matters
This data enables precise selection based on required potency, avoiding the higher toxicity of Camellianin A or the lower activity of apigenin.
- [1] Yuan, E., Liu, B., Ning, Z., & Chen, C. (2009). Preparative separation of flavonoids in Adinandra nitida leaves by high-speed counter-current chromatography and their effects on human epidermal carcinoma cancer cells. *Food Chemistry*, 115(3), 1158-1163. ISSN 0308-8146. View Source
